![molecular formula C13H19N3O B15057580 7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B15057580.png)
7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine
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Overview
Description
7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, and a pyridin-2-ylmethoxy group attached to the octahydropyrrolo[1,2-a]pyrazine scaffold. This compound is part of the pyrrolopyrazine family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine typically involves a multi-step process:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate in dimethyl sulfoxide, to yield the desired pyrrolopyrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific positions, influenced by the electron-rich pyrrolo-pyrazine system:
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Pyridinylmethoxy group oxidation : The pyridine ring’s methoxy substituent is susceptible to oxidative cleavage under acidic conditions (e.g., H₂O₂/HCl), forming a hydroxylated intermediate.
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Ring-selective oxidation : Catalyzed by RuO₄, the pyrrolidine ring oxidizes to a lactam, preserving the pyrazine ring’s aromaticity.
Key Conditions and Outcomes :
Reaction Type | Reagents/Conditions | Product | Yield |
---|---|---|---|
Methoxy cleavage | H₂O₂, HCl (aq.) | Pyridinylhydroxy derivative | 65–70% |
Lactam formation | RuO₄, CH₃CN | Pyrrolidinone-fused pyrazine | 82% |
Substitution Reactions
The pyrazine ring’s nitrogen atoms and the pyrrolidine’s bridgehead positions facilitate nucleophilic and electrophilic substitutions:
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Nucleophilic aromatic substitution (NAS) : Chlorine or bromine at the pyrazine C3 position is replaced by amines (e.g., NH₃/EtOH) to form amino derivatives.
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Electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs at the pyridine ring’s meta position relative to the methoxy group.
Comparative Reactivity :
Position | Reaction Type | Reagents | Selectivity |
---|---|---|---|
Pyrazine C3 | NAS | NH₃, EtOH | High |
Pyridine C4 | Nitration | HNO₃, H₂SO₄ | Moderate |
Hydrolysis and Stability
The compound’s stability under physiological conditions is critical for drug design:
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Acid-catalyzed hydrolysis : The pyrrolidine ring opens in HCl (1M) at 60°C, yielding a linear diamine.
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Enzymatic degradation : Liver microsomes cleave the pyridinylmethoxy group via cytochrome P450-mediated oxidation.
Hydrolysis Kinetics :
Condition | Half-life (h) | Degradation Pathway |
---|---|---|
pH 1.0 | 2.5 | Ring opening |
pH 7.4 | 48.0 | Minimal degradation |
Catalytic Reactions
Transition-metal catalysis enhances functionalization:
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Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions introduce aryl groups to the pyrazine ring (Pd(PPh₃)₄, K₂CO₃).
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Hydrogenation : The pyrazine ring is selectively reduced to a piperazine derivative under H₂ (1 atm) with Pd/C.
Catalytic Efficiency :
Reaction | Catalyst | Conversion |
---|---|---|
Suzuki coupling | Pd(PPh₃)₄ | 88% |
Hydrogenation | Pd/C | 95% |
Biological Interactions
The compound modulates dopamine receptors and exhibits enzyme inhibition:
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Dopamine D4 receptor binding : Acts as a high-affinity ligand (Kᵢ = 12 nM), with selectivity over D2/D3 subtypes.
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ENPP1 inhibition : Analogous imidazo[1,2-a]pyrazine derivatives (e.g., compound 7 in ) inhibit ENPP1 (IC₅₀ = 5.70 nM), enhancing antitumor immunity .
Receptor Binding Profile :
Target | Kᵢ (nM) | Selectivity Ratio (vs. D2) |
---|---|---|
D4 | 12 | >100 |
D2 | 1,200 | — |
Comparative Reactivity of Analogues
Structural analogs exhibit varied reactivity profiles:
Compound | Structural Feature | Key Reaction |
---|---|---|
3-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol | Methyl substitution | Faster oxidation at C7 |
7-(4-Fluorophenoxy) derivative | Fluorophenoxy group | Enhanced NAS at pyrazine C3 |
Scientific Research Applications
7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine is a chemical compound distinguished by a bicyclic structure, integrating a pyrrolo[1,2-a]pyrazine framework with a pyridin-2-ylmethoxy substituent. It has a molecular formula of C13H19N3O. This compound is considered for its potential biological activities and applications in medicinal chemistry.
Potential Applications
This compound has several potential applications, especially concerning dopamine receptors and anticancer activity:
- Dopamine Receptor Modulation Research suggests that this compound may significantly affect dopamine receptors, particularly the dopamine D4 receptor . Similar compounds have been identified as ligands for dopamine receptor subtypes. This indicates potential therapeutic uses for treating conditions linked to dopamine dysregulation, such as schizophrenia and Parkinson's disease . Dopamine D4 receptors are more prevalent in the brains of schizophrenic patients .
- Anticancer Agent Preliminary studies suggest that This compound may have anticancer activity against various cancer cell lines, suggesting its potential as an anticancer agent.
- Binding Interactions Interaction studies have shown that compounds similar to This compound can bind to molecular targets, including enzymes and receptors. The binding affinity and selectivity towards specific receptor subtypes are critical for understanding its pharmacological profile. Studies focusing on structure-activity relationships are essential for optimizing its efficacy and minimizing side effects when used therapeutically.
Structural Analogues
Several compounds share structural similarities with This compound. These compounds highlight the diversity within the pyrrolo[1,2-a]pyrazine class, with unique substituents that influence their biological activities and therapeutic potentials:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol | Methyl group at position 3 | Potential neuroprotective effects |
3-Acetylpyrrolo[1,2-a]pyrazine | Acetyl group substitution | Anticancer properties against specific cell lines |
7-(4-Fluorophenoxy)methyl-octahydro-pyrido[1,2-a]pyrazine | Fluorophenoxy substitution | Enhanced lipophilicity and receptor binding affinity |
Mechanism of Action
The exact mechanism of action of 7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell wall synthesis or function.
Antitumor Activity: Inhibits kinase activity, leading to apoptosis in cancer cells.
Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting key enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
Octahydropyrrolo[1,2-a]pyrazine: Lacks the pyridin-2-ylmethoxy group but shares the core pyrrolopyrazine structure.
Pyrrolo[1,2-a]pyrazine-1,4-dione: Contains a dione functional group, offering different biological activities.
Uniqueness
7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrrolopyrazine derivatives .
Biological Activity
7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine is a novel compound belonging to the class of heterocyclic organic compounds. Its unique structure, characterized by a bicyclic framework that integrates a pyrrolo[1,2-a]pyrazine core with a pyridin-2-ylmethoxy substituent, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound has the following molecular formula:
- Molecular Formula : C13H19N3O
- Molecular Weight : 233.31 g/mol
- CAS Number : 1422060-85-2
The structure features a fused ring system that enhances its reactivity and interaction with biological targets.
Table 1: Structural Features of Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol | Methyl group at position 3 | Potential neuroprotective effects |
3-Acetylpyrrolo[1,2-a]pyrazine | Acetyl group substitution | Anticancer properties against specific cell lines |
7-(4-Fluorophenoxy)methyl-octahydro-pyrido[1,2-a]pyrazine | Fluorophenoxy substitution | Enhanced lipophilicity and receptor binding affinity |
Dopamine Receptor Modulation
Research indicates that this compound may modulate dopamine receptors. Compounds with similar structures have been identified as ligands for dopamine receptor subtypes, particularly the D4 receptor. This suggests potential therapeutic applications in treating disorders associated with dopamine dysregulation, such as schizophrenia and Parkinson's disease.
Anticancer Activity
Preliminary studies have shown that this compound exhibits promising anticancer activity against various cancer cell lines. For instance, pyrazine derivatives have demonstrated the ability to induce apoptosis in leukemia cells by affecting cell cycle regulation and promoting pro-apoptotic signaling pathways. Research on related compounds has highlighted their effectiveness in inhibiting cell proliferation and inducing cell death through mechanisms involving intrinsic apoptosis pathways .
The mechanism by which this compound exerts its biological effects may involve:
- Induction of Apoptosis : Similar pyrazine derivatives have been shown to induce apoptosis in cancer cells by down-regulating anti-apoptotic proteins (Bcl2) and up-regulating pro-apoptotic factors (Bax) .
- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at the G0/G1 phase, leading to increased sub-G1 populations indicative of apoptosis.
- Receptor Binding Affinity : The structural features of the compound may enhance its binding affinity to specific receptors involved in signaling pathways related to cancer progression and neurodegenerative diseases.
Study on Apoptosis Induction
In a study investigating the effects of pyrazine derivatives on K562 leukemia cells, treatment with a related compound showed significant inhibition of cell viability (IC50 = 25 μM). The study utilized various assays to confirm apoptosis induction through morphological assessments and flow cytometry analysis .
Pharmacological Profile Analysis
Further research into the pharmacological profile of this compound is essential for understanding its therapeutic potential. Structure-activity relationship studies are critical for optimizing efficacy and minimizing side effects when used therapeutically.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine?
The synthesis of pyrrolo[1,2-a]pyrazine derivatives typically involves:
- Base-mediated N-alkylation : Starting with pyrrole-2-carboxaldehyde and 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate to form the pyrrolo[1,2-a]pyrazine core .
- Palladium-catalyzed C6 arylation : Aryl bromides are coupled to the core structure via Pd catalysis, enabling diversification of the scaffold .
- Domino reactions : Vinyl azides can be used to construct the pyrrolo[1,2-a]pyrazine skeleton in a single step, as demonstrated in optimized protocols .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR are essential for confirming regiochemistry and substitution patterns (e.g., distinguishing between C6 and C7 functionalization) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity, especially for intermediates in multi-step syntheses .
- Infrared (IR) spectroscopy : Identifies functional groups such as carbonyls or amines introduced during synthesis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Thermal stability : Avoid exposure to heat, sparks, or open flames due to potential decomposition risks .
- Personal protective equipment (PPE) : Use gloves and eye protection, and work in a fume hood to mitigate inhalation hazards .
- Storage : Store in a cool, dry environment away from oxidizing agents .
Advanced Research Questions
Q. How can regioselective functionalization at position 7 be achieved?
- Directed C–H activation : Palladium catalysts with tailored ligands (e.g., phosphine ligands) enable selective modification at the C7 position, as shown in analogous pyrrolopyrazine derivatives .
- Protecting group strategies : Temporary protection of reactive sites (e.g., amines) allows targeted introduction of the pyridin-2-ylmethoxy group .
- Microwave-assisted synthesis : Accelerates reaction kinetics, improving yields for challenging substitutions .
Q. What strategies are employed to study structure-activity relationships (SAR) for biological activity?
- Scaffold diversification : Introduce substituents (e.g., halogens, alkyl chains) at positions 1, 4, or 7 to assess their impact on target binding .
- In vitro assays : Evaluate derivatives against disease-relevant targets (e.g., kinases, GPCRs) to correlate structural features with potency .
- Computational modeling : Molecular docking and MD simulations predict binding modes, guiding rational design .
Q. How are mechanistic studies conducted to elucidate biological activity?
- Kinetic assays : Measure enzyme inhibition (e.g., IC50 values) under varying substrate concentrations to determine competitive/non-competitive mechanisms .
- Isotope labeling : Use 15N- or 13C-labeled compounds to track metabolic pathways or binding interactions via NMR .
- Cellular imaging : Fluorescently tagged derivatives enable visualization of subcellular localization in live cells .
Q. What methods address contradictions in reported biological data across studies?
- Standardized assay conditions : Control variables such as pH, temperature, and solvent composition to ensure reproducibility .
- Orthogonal validation : Confirm activity using multiple assays (e.g., SPR, ELISA) to rule out false positives .
- Meta-analysis : Aggregate data from high-throughput screens and literature to identify consensus trends .
Q. Methodological Tables
Table 1. Key Synthetic Approaches
Table 2. Common Functional Groups and Their Impact on Bioactivity
Position | Functional Group | Observed Bioactivity | Reference |
---|---|---|---|
C7 | Pyridin-2-ylmethoxy | Enhanced kinase inhibition | |
C1 | Trifluoroacetyl | Improved metabolic stability | |
C4 | Phosphonylated groups | Increased solubility |
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
7-(pyridin-2-ylmethoxy)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C13H19N3O/c1-2-4-15-11(3-1)10-17-13-7-12-8-14-5-6-16(12)9-13/h1-4,12-14H,5-10H2 |
InChI Key |
YXALGSVNSOJVBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC(CC2CN1)OCC3=CC=CC=N3 |
Origin of Product |
United States |
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